molecular formula C9H15NO2 B3271512 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 55011-69-3

2-Aminobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No. B3271512
CAS RN: 55011-69-3
M. Wt: 169.22 g/mol
InChI Key: ILNAWZRUSSBUFI-UHFFFAOYSA-N
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Description

2-Aminobicyclo[2.2.2]octane-2-carboxylic acid is a compound with the molecular formula C9H15NO2. It is a derivative of bicyclo[2.2.2]octane-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid involves a bicyclo[2.2.2]octane structure, which is a key element in numerous families of biologically active natural and synthetic products .

Scientific Research Applications

Peptide Structure Modification

2-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) shows potential in modifying peptide structures. A study explored its ability to induce reverse turns into peptides, indicating its utility in peptide research and design (André et al., 2012).

Synthesis of Enantiomers

ABOC and its derivatives have been used in the synthesis of various enantiomers, contributing to stereochemical studies in organic chemistry (Palkó et al., 2013).

Transport System Studies

Its isomeric forms have been synthesized and evaluated for specificity to membrane transport systems in cells, providing insights into cellular transport mechanisms (Christensen et al., 1983).

Conformational Analysis

ABOC has been studied for its conformational properties, particularly in the context of amino acid residues, contributing to our understanding of molecular structures (Buñuel et al., 1996).

Asymmetric Synthesis

It plays a role in asymmetric synthesis, exemplified by its use in Diels-Alder cycloadditions, which are fundamental reactions in organic chemistry (Songis et al., 2007).

Amino Acid Transport Studies

ABOC derivatives have been observed to influence amino acid levels in the rat brain cortex, providing a tool for studying amino acid transport and metabolism (Zand et al., 1974).

Catalysis and Foldamer Science

ABOC is used in catalytic systems and foldamer science, showcasing its versatility in organic and bioorganic chemistry (Milbeo et al., 2021).

Antiprotozoal Activity

Derivatives of ABOC have shown potential in antiprotozoal activities, contributing to medicinal chemistry research (Seebacher et al., 2006).

properties

IUPAC Name

2-aminobicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-9(8(11)12)5-6-1-3-7(9)4-2-6/h6-7H,1-5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNAWZRUSSBUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 2
2-Aminobicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 3
2-Aminobicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 4
2-Aminobicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 5
2-Aminobicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 6
2-Aminobicyclo[2.2.2]octane-2-carboxylic acid

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